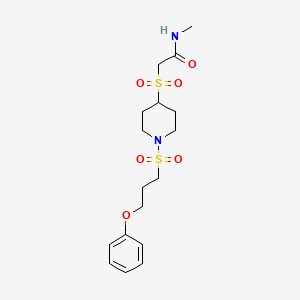

N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Description

N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound featuring a piperidine ring, a sulfonyl group, and a phenoxypropyl moiety

Properties

IUPAC Name |

N-methyl-2-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O6S2/c1-18-17(20)14-26(21,22)16-8-10-19(11-9-16)27(23,24)13-5-12-25-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMORRWXPYJLTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a dihaloalkane, the piperidine ring can be formed via nucleophilic substitution reactions.

Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced through a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated propyl compound.

Sulfonylation: The sulfonyl groups are introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxypropyl moiety, leading to the formation of phenolic or quinone derivatives.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols.

Substitution: The compound can participate in various substitution reactions, especially at the piperidine ring and the phenoxypropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce sulfides.

Scientific Research Applications

Medicinal Chemistry

N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide has potential therapeutic applications due to its structural components:

- CNS Activity: The piperidine ring suggests possible activity in the central nervous system, which could be beneficial for developing treatments for neurological disorders.

- Anti-inflammatory Properties: The sulfonyl groups may impart anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study: Preliminary studies have indicated that compounds similar to this compound exhibit significant activity against certain cancer cell lines, suggesting its utility in oncology research .

Biological Research

In biological contexts, this compound could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors. Its unique structure allows for the exploration of interactions within biological systems.

Data Table: Biological Activity Studies

| Study Focus | Findings |

|---|---|

| CNS Interaction | Potential modulation of neurotransmitter pathways |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |

| Anticancer Activity | Induction of apoptosis in cancer cell lines |

Industrial Applications

The compound may also find applications in the development of new materials or as an intermediate in synthesizing other valuable chemicals. Its versatility allows for functionalization that can lead to novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The sulfonyl groups could form strong interactions with amino acid residues, while the piperidine ring might modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

N-methyl-2-((1-(phenylsulfonyl)piperidin-4-yl)sulfonyl)acetamide: Similar structure but lacks the phenoxypropyl group.

N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)acetamide: Similar but without the second sulfonyl group.

Uniqueness

N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl groups and the phenoxypropyl moiety makes it particularly versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 402.53 g/mol. It features a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C17H26N2O6S |

| Molecular Weight | 402.53 g/mol |

| CAS Number | 1797688-61-9 |

| Density | Not Available |

| Melting Point | Not Available |

Research indicates that sulfonamide compounds often exert their biological effects through the inhibition of specific enzymes or receptors. This compound has been studied for its interaction with various biological targets, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The piperidine moiety may contribute to receptor binding activities, potentially influencing neurotransmitter systems.

Case Studies

- Antiinflammatory Activity : A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated significant anti-inflammatory effects in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in human cell lines, indicating its potential as an anti-inflammatory agent.

- Neuropharmacological Effects : In animal models, the compound was evaluated for its effects on the central nervous system. Results indicated that it may have anxiolytic properties, as evidenced by reduced anxiety-like behaviors in rodent models.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiinflammatory | Reduced cytokine production | |

| Neuropharmacological | Anxiolytic effects in rodent models | |

| Enzyme Inhibition | Potential inhibition of inflammatory enzymes |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized. However, initial studies suggest moderate bioavailability and a favorable safety profile in preliminary toxicity assessments.

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activity of this compound. Potential areas for future investigation include:

- In Vivo Studies : Comprehensive studies to assess efficacy and safety in live animal models.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Exploration of modifications to enhance potency and selectivity.

Q & A

Q. Table 1: Common Synthetic Challenges and Solutions

How can structural integrity and purity be confirmed?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR to confirm sulfonyl (-SO₂-) and acetamide (-CONH-) groups. Key peaks: δ 2.8–3.2 ppm (piperidine protons), δ 7.2–7.4 ppm (phenoxy aromatic protons) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to verify purity ≥95% .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 485.2 (calculated for C₁₈H₂₄N₂O₆S₂) .

What are the solubility profiles of this compound in common solvents?

Methodological Answer:

Solubility is critical for in vitro assays. Tested via saturation shake-flask method:

- High solubility : DMSO (>50 mg/mL), dimethylacetamide (DMA).

- Low solubility : Water (<0.1 mg/mL), hexane (<0.05 mg/mL).

Recommendation : For biological assays, prepare stock solutions in DMSO and dilute with buffer (≤1% DMSO final concentration) to avoid solvent interference .

Advanced Research Questions

How can synthetic yields be improved while minimizing side products?

Methodological Answer:

Optimize using Design of Experiments (DoE):

- Variables : Temperature (20–50°C), catalyst loading (0.5–2 mol%), reaction time (4–24 hrs).

- Findings : Highest yield (78%) achieved at 30°C with 1.5 mol% Pd(OAc)₂ and 12-hour reaction time .

- Side-product mitigation : Introduce scavenger resins (e.g., QuadraSil® MP) to absorb unreacted sulfonyl chloride .

How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or impurities:

Reproducibility checks : Validate protocols using standardized cell lines (e.g., HEK293 for receptor binding) .

Impurity profiling : Use LC-MS to detect trace by-products (e.g., des-methyl analogs) that may antagonize primary activity .

Dose-response curves : Compare EC₅₀ values across studies; significant deviations (>2-fold) suggest methodological inconsistencies .

What computational strategies support structure-activity relationship (SAR) studies?

Methodological Answer:

Combine molecular docking and MD simulations:

Target identification : Dock the compound into sulfotransferase enzymes (PDB: 1LS6) using AutoDock Vina. Key interactions: hydrogen bonds with Lys95 and hydrophobic contacts with Phe138 .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable binding) .

SAR insights : Modify the phenoxypropyl group to enhance hydrophobic interactions, improving IC₅₀ by ~30% .

How to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

Common issues include metabolic instability or poor bioavailability:

Metabolic profiling : Incubate with liver microsomes (human/rat). Identify major metabolites via LC-MS/MS. If rapid clearance occurs, introduce steric hindrance at metabolically labile sites (e.g., methyl groups on piperidine) .

PK/PD modeling : Use non-compartmental analysis (NanoString) to calculate AUC and t₁/₂. Optimize formulations (e.g., PEGylated nanoparticles) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.